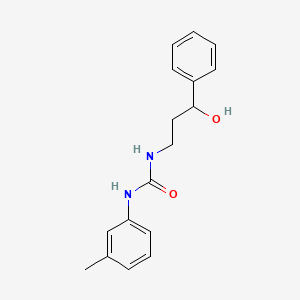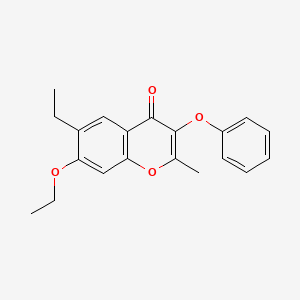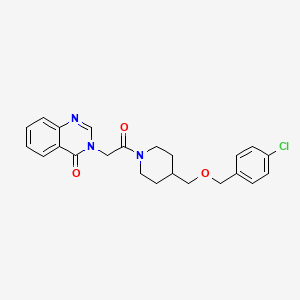
1-(3-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea, also known as Ro 04-6790, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-peptide vasopressin V2 receptor antagonists and has been shown to be effective in treating various disorders related to water balance, such as hyponatremia and heart failure.
Aplicaciones Científicas De Investigación
Potential Anticancer Applications
Research into N,N'-diarylureas has highlighted their potential as anti-cancer agents. For example, symmetrical N,N'-diarylureas were identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating an ability to inhibit cancer cell proliferation. The non-symmetrical hybrid ureas, which include hydrophobic phenyl moieties combined with polar 3-hydroxy-tolyl moieties, showed good bioactivities in inhibiting translation initiation, a critical process in cancer cell growth (Denoyelle et al., 2012).
Environmental Degradation and Metabolism Studies
Studies on the environmental degradation and metabolism of urea-based compounds provide insights into how similar compounds might behave in natural and biological systems. For instance, the degradation of antimicrobials triclosan and triclocarban by electro-Fenton systems highlighted the role of hydroxyl radicals in breaking down complex urea structures, suggesting potential pathways for environmental detoxification of related compounds (Sirés et al., 2007).
Chemical Synthesis and Reactions
Research into hindered ureas as masked isocyanates has shown that these compounds can undergo efficient substitution reactions with various nucleophiles under neutral conditions, highlighting their utility in synthetic chemistry for producing a wide range of derivatives (Hutchby et al., 2009). This could potentially extend to the synthesis of novel pharmacological agents or materials with unique properties.
Biochemical Interactions and Molecular Recognition
Complexes containing urea moieties have been designed for the recognition of phosphorylated anions, showcasing the potential of urea derivatives in molecular recognition and sensing applications. This includes the detection and quantification of biological molecules, such as nucleotides, which are crucial for various biochemical processes (Carreira-Barral et al., 2018).
Propiedades
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-6-5-9-15(12-13)19-17(21)18-11-10-16(20)14-7-3-2-4-8-14/h2-9,12,16,20H,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZJSRLJUSMBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)

![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)

![5-Fluoro-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2959878.png)
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2959879.png)
![2,5-Dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2959880.png)

![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)
![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2959885.png)

![4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2959889.png)
